(2-Chloro-5-methylthiazol-4-yl)methanol
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Overview
Description
(2-Chloro-5-methylthiazol-4-yl)methanol is a chemical compound with the molecular formula C5H6ClNOS and a molecular weight of 163.63 g/mol It is a member of the thiazole family, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-methylthiazol-4-yl)methanol typically involves the chlorination of 5-methylthiazole followed by a reaction with formaldehyde. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps such as distillation or crystallization to achieve the required purity levels for commercial use .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide, amine, thiol groups.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, aminated, or thiolated derivatives.
Scientific Research Applications
(2-Chloro-5-methylthiazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting microbial infections.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-5-methylthiazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of certain biological pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes required for microbial growth .
Comparison with Similar Compounds
5-Methylthiazole: Lacks the chlorine and hydroxyl groups, making it less reactive in certain chemical reactions.
2-Chlorothiazole: Similar structure but lacks the methyl and hydroxyl groups, affecting its chemical properties and reactivity.
4-Methylthiazole:
Uniqueness: (2-Chloro-5-methylthiazol-4-yl)methanol is unique due to the presence of both chlorine and hydroxyl groups, which enhance its reactivity and potential for various chemical transformations.
Properties
IUPAC Name |
(2-chloro-5-methyl-1,3-thiazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNOS/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUNEEFTYOHFQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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